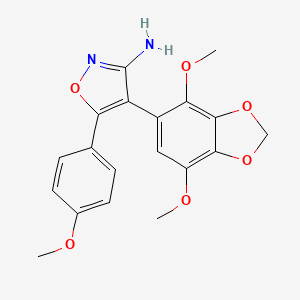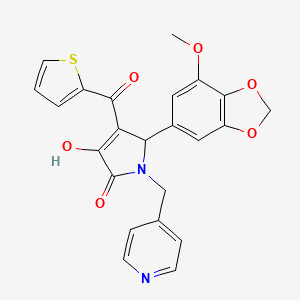![molecular formula C14H18N4O B11058167 13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one](/img/structure/B11058167.png)
13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-methyl-1,9,13,17-tetrazatetracyclo[87003,8011,16]heptadeca-3(8),9,11(16)-trien-2-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The synthetic routes typically involve cyclization reactions under specific conditions to achieve the desired structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one include other tetrazatetracyclic compounds with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
13-methyl-1,9,13,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11(16)-trien-2-one |
InChI |
InChI=1S/C14H18N4O/c1-17-7-6-12-10(8-17)13-15-11-5-3-2-4-9(11)14(19)18(13)16-12/h16H,2-8H2,1H3 |
InChI Key |
JSJLDYYQBVIYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=NC4=C(CCCC4)C(=O)N3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11058086.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11058096.png)
![2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11058099.png)
![Ethyl 2-({[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11058104.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole](/img/structure/B11058108.png)
![2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B11058110.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B11058122.png)
![3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B11058127.png)
![Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate](/img/structure/B11058138.png)
![methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11058151.png)

![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058156.png)
![1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11058159.png)

